molecular formula C13H12LiPS B14639632 Lithium (diphenylphosphorothioyl)methanide CAS No. 52101-86-7

Lithium (diphenylphosphorothioyl)methanide

Cat. No.: B14639632
CAS No.: 52101-86-7
M. Wt: 238.2 g/mol
InChI Key: WRFDKPBPRIVASS-UHFFFAOYSA-N
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Description

Lithium (diphenylphosphorothioyl)methanide is an organolithium compound that features a lithium atom bonded to a methanide group, which is further bonded to a diphenylphosphorothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium (diphenylphosphorothioyl)methanide typically involves the reaction of diphenylphosphorothioyl chloride with a lithium reagent. One common method is to react diphenylphosphorothioyl chloride with lithium methanide in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium (diphenylphosphorothioyl)methanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The methanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve halogenated compounds as substrates.

Major Products Formed

    Oxidation: Diphenylphosphine oxide derivatives.

    Reduction: Diphenylphosphine derivatives.

    Substitution: Various substituted phosphorothioylmethanide compounds.

Scientific Research Applications

Lithium (diphenylphosphorothioyl)methanide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Lithium (diphenylphosphorothioyl)methanide involves its ability to act as a nucleophile, participating in various chemical reactions. The lithium atom enhances the nucleophilicity of the methanide group, allowing it to readily attack electrophilic centers. This property is exploited in synthetic chemistry to form new bonds and create complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • Lithium (diphenylphosphinyl)methanide
  • Lithium (diphenylphosphoryl)methanide
  • Lithium (diphenylphosphorodithioyl)methanide

Uniqueness

Lithium (diphenylphosphorothioyl)methanide is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical properties compared to its analogs. This group influences the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

CAS No.

52101-86-7

Molecular Formula

C13H12LiPS

Molecular Weight

238.2 g/mol

IUPAC Name

lithium;methanidyl-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C13H12PS.Li/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H2;/q-1;+1

InChI Key

WRFDKPBPRIVASS-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]P(=S)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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